

Technical Support Center: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Cat. No.: B182481

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

Troubleshooting Guides

Issue: Compound is poorly soluble in aqueous buffers.

Cause: The adamantane cage is a bulky, lipophilic moiety that significantly reduces aqueous solubility. The presence of the carboxylic acid and phenolic hydroxyl groups provides some polarity, but the overall molecule remains hydrophobic.

Solutions:

- pH Adjustment: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt. Similarly, the phenolic hydroxyl group can be deprotonated at a higher pH.
 - Recommendation: Increase the pH of the aqueous buffer. For carboxylic acids, a pH at least 2 units above the pKa will significantly increase solubility. The predicted pKa of the carboxylic acid is around 4.8. Therefore, adjusting the pH to 7.0 or higher should improve solubility.
- Use of Co-solvents: A water-miscible organic solvent can be used to increase the solubility of hydrophobic compounds.

- Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG).
- Recommendation: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.
- Heating: In some cases, gentle heating can help dissolve the compound.
 - Caution: Assess the thermal stability of the compound before heating to avoid degradation.

Issue: Compound precipitates out of solution upon dilution of an organic stock solution into an aqueous buffer.

Cause: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of the organic co-solvent.

Solutions:

- Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your experiment and prepare the final solution within this limit.
- Lower the Final Compound Concentration: If possible, reduce the final working concentration of the compound.
- Use a Different Co-solvent: The choice of co-solvent can influence solubility. Experiment with different water-miscible organic solvents.
- pH Control of the Aqueous Buffer: Ensure the pH of the aqueous buffer is optimal for the compound's solubility (as described above).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**?

A1: Due to its adamantane core, this compound is expected to have low solubility in water and non-polar organic solvents. However, the presence of a carboxylic acid and a phenolic hydroxyl group makes it amenable to dissolution in polar organic solvents and aqueous solutions with an adjusted pH. It is soluble in solvents like ethanol, chloroform, and dichloromethane, with slight solubility in methanol.[1] It is insoluble in water under neutral or acidic conditions.[1]

Q2: In which organic solvents can I dissolve **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**?

A2: Based on data for structurally similar compounds, **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For a similar compound, 3-Hydroxy-1-adamantanecarboxylic acid, a high solubility of 100 mg/mL (509.58 mM) in DMSO has been reported.[2]

Q3: How does pH affect the aqueous solubility of this compound?

A3: The solubility of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** in aqueous solutions is highly dependent on pH.[3] As a carboxylic acid, it will be significantly more soluble in basic solutions (pH > 7) where the carboxylic acid group is deprotonated to form the more polar and soluble carboxylate anion.[3]

Q4: Are there any known biological activities or signaling pathways associated with this compound?

A4: While specific biological activities for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** are not extensively documented in publicly available literature, adamantane derivatives, in general, are known for a variety of pharmacological activities.[4] For instance, adamantane-based compounds have been investigated as antiviral agents, particularly targeting the M2 ion channel of the influenza A virus.[5] Adamantane carboxylic acid derivatives have also been explored as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity and diabetes.[6] The mechanism of action for such inhibitors would involve the modulation of lipid metabolism pathways.

Data Presentation

Table 1: Solubility of Adamantane Carboxylic Acid Derivatives in Various Solvents

Compound	Solvent	Solubility	Reference
1-Adamantanecarboxylic acid	Water	Insoluble	[1]
1-Adamantanecarboxylic acid	Methanol	Slightly soluble (gives very faint turbidity)	[1]
1-Adamantanecarboxylic acid	Ethanol	Soluble	[1]
1-Adamantanecarboxylic acid	Chloroform	Soluble	[1]
1-Adamantanecarboxylic acid	Dichloromethane	Soluble	[1]
3-Hydroxy-1-adamantanecarboxylic acid	DMSO	100 mg/mL (509.58 mM)	[2]
3-Hydroxy-1-adamantanecarboxylic acid	10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline	≥ 2.5 mg/mL (12.74 mM)	[2]
3-Hydroxy-1-adamantanecarboxylic acid	10% DMSO / 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (12.74 mM)	[2]
3-Hydroxy-1-adamantanecarboxylic acid	10% DMSO / 90% corn oil	≥ 2.5 mg/mL (12.74 mM)	[2]

Note: Specific quantitative solubility data for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is not readily available. The data presented for 1-Adamantanecarboxylic acid and 3-

Hydroxy-1-adamantanecarboxylic acid can be used as a guideline due to their structural similarity.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining the equilibrium solubility of poorly soluble compounds.

Materials:

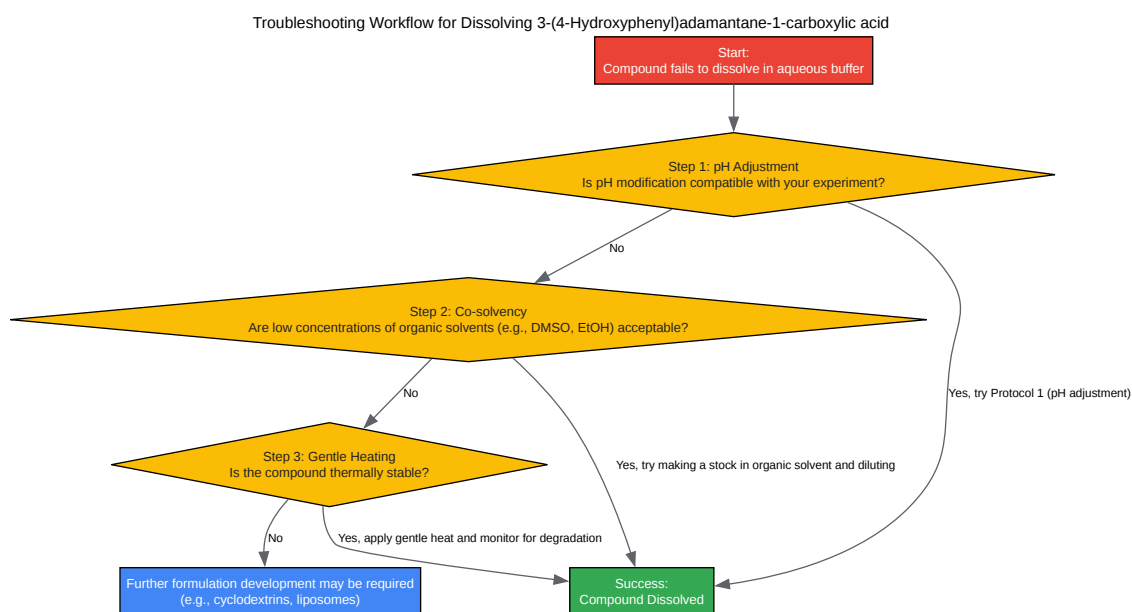
- **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- HPLC or UV-Vis spectrophotometer for analysis
- Calibrated pH meter

Procedure:

- Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.
- Seal the vials tightly.
- Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

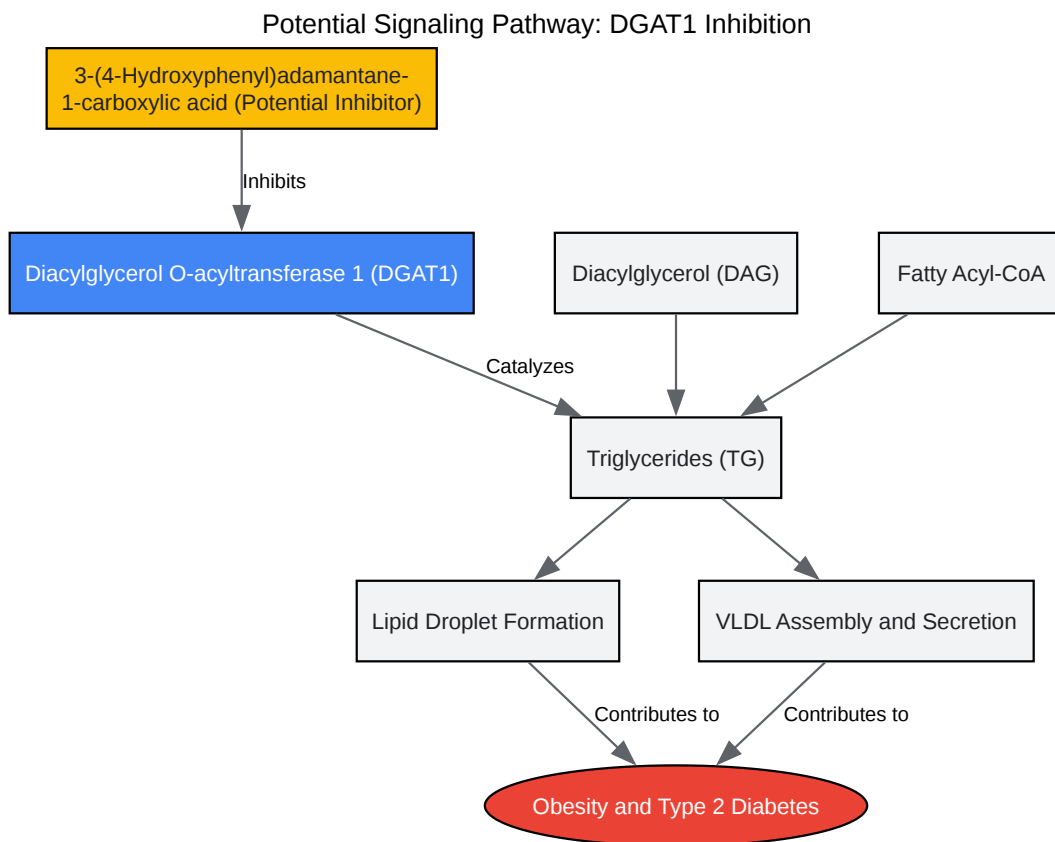
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Carefully remove an aliquot of the supernatant. For aqueous solutions, it is recommended to centrifuge the samples at high speed to ensure all solid material is pelleted.
- Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
- Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
- The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Mandatory Visualization



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Caption: A flowchart for troubleshooting solubility issues.



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Caption: A potential mechanism of action via DGAT1 inhibition.

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